molecular formula C20H17F2N5O2 B10798132 2-[[3-[4-(Difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxy]-1-phenylethanamine

2-[[3-[4-(Difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxy]-1-phenylethanamine

Cat. No.: B10798132
M. Wt: 397.4 g/mol
InChI Key: APNVCAYADQJJBZ-UHFFFAOYSA-N
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Description

2-[[3-[4-(Difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxy]-1-phenylethanamine is a complex organic compound that features a triazolopyrazine core with a difluoromethoxyphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[3-[4-(Difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxy]-1-phenylethanamine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazolopyrazine core, followed by the introduction of the difluoromethoxyphenyl group and the phenylethanamine moiety. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of scalable purification methods to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[[3-[4-(Difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxy]-1-phenylethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with palladium catalyst.

    Electrophilic reagents: Nitric acid for nitration, halogens for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

2-[[3-[4-(Difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxy]-1-phenylethanamine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Biological Research: The compound is used to investigate the biological pathways and molecular targets involved in its mechanism of action.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-[[3-[4-(Difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxy]-1-phenylethanamine involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways are still under investigation, but it is thought to involve modulation of neurotransmitter systems.

Comparison with Similar Compounds

Similar Compounds

    2-Methyltetrahydrofuran: A solvent with similar structural features but different applications.

    Dimethyl fumarate: Another compound with a difluoromethyl group, used in the treatment of multiple sclerosis.

Uniqueness

What sets 2-[[3-[4-(Difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxy]-1-phenylethanamine apart is its unique triazolopyrazine core and the presence of both a difluoromethoxyphenyl group and a phenylethanamine moiety. This combination of structural features gives it distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H17F2N5O2

Molecular Weight

397.4 g/mol

IUPAC Name

2-[[3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxy]-1-phenylethanamine

InChI

InChI=1S/C20H17F2N5O2/c21-20(22)29-15-8-6-14(7-9-15)19-26-25-17-10-24-11-18(27(17)19)28-12-16(23)13-4-2-1-3-5-13/h1-11,16,20H,12,23H2

InChI Key

APNVCAYADQJJBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(COC2=CN=CC3=NN=C(N23)C4=CC=C(C=C4)OC(F)F)N

Origin of Product

United States

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